molecular formula C11H9ClN2O2S B11351954 4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B11351954
M. Wt: 268.72 g/mol
InChI Key: PYJOKBXWCHUOAQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate typically involves the reaction of 4-chloro-3-methylphenol with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, making it an effective antimicrobial agent. Additionally, its anti-inflammatory and anticancer properties are believed to be mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylphenyl 4-methyl-1,2,3-thiadiazole-5-carboxylate is unique due to the presence of both a chloro-substituted phenyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as an antimicrobial and anticancer agent further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

(4-chloro-3-methylphenyl) 4-methylthiadiazole-5-carboxylate

InChI

InChI=1S/C11H9ClN2O2S/c1-6-5-8(3-4-9(6)12)16-11(15)10-7(2)13-14-17-10/h3-5H,1-2H3

InChI Key

PYJOKBXWCHUOAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(=O)C2=C(N=NS2)C)Cl

Origin of Product

United States

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